REACTION_CXSMILES
|
[CH2:1]([NH:6][C:7]([NH:9][CH2:10][CH2:11][Cl:12])=[O:8])[C:2]([CH3:5])([CH3:4])[CH3:3].C(O)C.[N:16]([O-])=[O:17].[Na+]>Cl.O>[CH2:1]([NH:6][C:7]([N:9]([CH2:10][CH2:11][Cl:12])[N:16]=[O:17])=[O:8])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:2.3|
|
Name
|
1-neopentyl-3-(2-chloroethyl) urea
|
Quantity
|
0.08 mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)NC(=O)NCCCl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
( 9H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the solution over a ten-minute period
|
Type
|
FILTRATION
|
Details
|
the yellow, crystalline precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with five 100 ml portions
|
Type
|
TEMPERATURE
|
Details
|
of chilled
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuo for 18 hrs
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
giving 15 g (84%) which
|
Type
|
CUSTOM
|
Details
|
melted with decomposition at 52°-3° C
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C(C)(C)C)NC(=O)N(N=O)CCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |